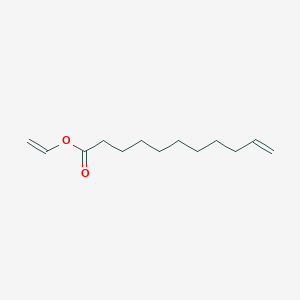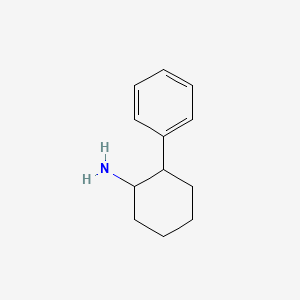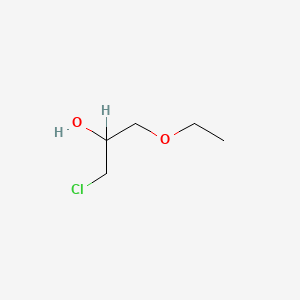
4,4,5,5-テトラメチル-2-フェニル-1,3,2-ジオキサボロラン
概要
説明
OSM-S-460 は、オープンソースマラリアプロジェクトの一環として開発されたアミノチエノピリミジン系化合物です。 この化合物は、特にマラリアの最も重篤な形態を引き起こすマラリア原虫であるハマダラカに対して有望な活性を示しています .
科学的研究の応用
OSM-S-460 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Studied for its effects on biological systems, particularly its antimalarial activity.
Medicine: Investigated for its potential as a therapeutic agent against malaria.
Industry: Used in the development of new drugs and chemical processes.
作用機序
OSM-S-460 の作用機序には、ハマダラカのアスパラギン tRNA シンテターゼの阻害が含まれます。 この酵素は、寄生虫のタンパク質合成に不可欠です。 OSM-S-460 はプロインヒビターとして作用し、酵素と共有結合性付加物を形成し、それによりその活性を阻害し、タンパク質翻訳の阻害とアミノ酸飢餓応答の活性化につながります .
類似の化合物との比較
類似の化合物
OSM-S-106: アミノチエノピリミジン系からの別の化合物で、類似の抗マラリア活性を示します.
TCMDC-135294: GSK ライブラリから特定された構造的に関連する化合物.
独自性
OSM-S-460 は、ハマダラカのアスパラギン tRNA シンテターゼを標的とする特定の作用機序により独自です。 これは、現在の抗マラリア薬に対する耐性を克服するための有望な候補です .
準備方法
合成経路と反応条件
OSM-S-460 の合成には、チエノピリミジン骨格の構築が含まれます。 重要なステップの 1 つは、塩素化チエノピリミジノンのリチオ化/ハロゲン化であり、約 50% の収率で所望の官能基を導入します . 次に、120°C で密閉管中でアンモニア水溶液を使用して、4 位にアミンを導入します .
工業生産方法
OSM-S-460 の具体的な工業生産方法は明記されていませんが、一般的なアプローチには、上記で述べた合成経路のスケールアップが含まれます。 これには、高収率と純度を確保するための反応条件の最適化、クロマトグラフィーなどの堅牢な精製技術の実装が含まれます。
化学反応の分析
反応の種類
OSM-S-460 は、以下を含むさまざまな種類の化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。
還元: この反応は、水素の添加または酸素の除去を伴います。
置換: この反応は、ある官能基を別の官能基に置換することを伴います。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、塩素と求核剤(塩基性または酸性条件下)が含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。
科学研究への応用
OSM-S-460 は、以下を含む幅広い科学研究への応用があります。
化学: 他の化合物を合成するためのビルディングブロックとして使用されます。
生物学: 特にマラリアに対する抗マラリア活性などの生物系への影響について研究されています。
医学: マラリアに対する治療薬としての可能性について調査されています。
類似化合物との比較
Similar Compounds
OSM-S-106: Another compound from the Amino-thienopyrimidine series with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified from a GSK library.
Uniqueness
OSM-S-460 is unique due to its specific mechanism of action, targeting the asparagine tRNA synthetase in Plasmodium falciparum. This makes it a promising candidate for overcoming resistance to current antimalarial drugs .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLCYBZPQDOFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341152 | |
| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24388-23-6 | |
| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
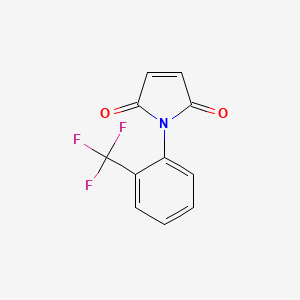






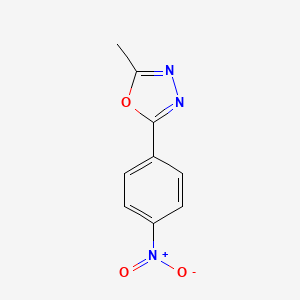
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)

